N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE
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Overview
Description
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of naphthalene-1-carbohydrazide with pyridine-3-carbaldehyde. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE typically involves the condensation reaction between naphthalene-1-carbohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: The major products are often oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the hydrazone group.
Substitution: The major products are substituted derivatives where the hydrazone group is replaced by the nucleophile.
Scientific Research Applications
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine: Schiff base hydrazones, including this compound, are investigated for their antimicrobial and anticancer properties. They are evaluated for their ability to inhibit the growth of various pathogens and cancer cells.
Mechanism of Action
The mechanism of action of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as enzymes and DNA, leading to inhibition of enzyme activity or interference with DNA replication. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- E-N’-[(PYRIDINE-3-YL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
- E-N’-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE
Comparison: N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of both naphthalene and pyridine rings. This structural combination enhances its ability to form stable metal complexes and interact with biological molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c21-17(20-19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-12H,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQSIGDQYIYQM-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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